molecular formula C₁₈H₁₅D₅N₂O₂ B1163228 6-Allyl-8β-carboxyergoline-d5

6-Allyl-8β-carboxyergoline-d5

Cat. No.: B1163228
M. Wt: 301.39
Attention: For research use only. Not for human or veterinary use.
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Description

6-Allyl-8β-carboxyergoline-d5 (CAS: 81409-74-7) is a deuterium-labeled analog of 6-Allyl-8β-carboxyergoline, a metabolite of cabergoline, a dopamine D2 receptor agonist used in treating hyperprolactinemia and Parkinson’s disease . The deuterated form incorporates five deuterium atoms at specific positions, resulting in a molecular formula of C₁₈H₁₅D₅N₂O₂ and a molecular weight of 301.39 g/mol . This compound is primarily utilized as an internal standard in mass spectrometry for quantifying cabergoline and its metabolites in pharmacokinetic studies .

Properties

Molecular Formula

C₁₈H₁₅D₅N₂O₂

Molecular Weight

301.39

Synonyms

(8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic Acid-d5; _x000B_6-(2-Propenyl)dihydrolysergic Acid-d5;  FCE 21589-d5

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Parent Compound: 6-Allyl-8β-carboxyergoline

  • Molecular Formula : C₁₈H₂₀N₂O₂
  • Molecular Weight : 296.36 g/mol
  • Role : Active metabolite of cabergoline and a pharmacopoeial impurity (Cabergoline EP Impurity A) .
  • Key Differences :
    • Lacks deuterium atoms, making it unsuitable for isotopic dilution assays.
    • Purity >95% (HPLC), priced at €1,548.00–2,533.00 for 50–100 mg .

Methyl Ester Derivative: 6-Allyl-8β-carboxyergoline Methyl Ester

  • Molecular Formula : C₁₉H₂₂N₂O₂
  • Molecular Weight : 310.39 g/mol .
  • Key Differences: Methylation of the carboxylic acid group enhances membrane permeability. No deuterium labeling; applications include synthetic intermediates .

Cabergoline (Parent Drug)

  • Molecular Formula : C₂₆H₃₇N₅O₂
  • Molecular Weight : 451.62 g/mol .
  • Role : Dopamine agonist with direct therapeutic applications.
  • Key Differences: Larger structure with a urea moiety and ergoline backbone.

Analytical and Pharmacokinetic Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Applications
6-Allyl-8β-carboxyergoline-d5 C₁₈H₁₅D₅N₂O₂ 301.39 Not Specified Internal standard for bioanalysis
6-Allyl-8β-carboxyergoline C₁₈H₂₀N₂O₂ 296.36 >95% (HPLC) Metabolite reference, impurity standard
Methyl Ester Derivative C₁₉H₂₂N₂O₂ 310.39 Not Specified Synthetic intermediate

Research Findings and Industrial Relevance

  • Deuterated Compound: Critical for avoiding isotopic interference in pharmacokinetic assays, with a 5 g/mol mass shift from the non-deuterated form .
  • Regulatory Use: Non-deuterated 6-Allyl-8β-carboxyergoline is listed in pharmacopoeias as Cabergoline Impurity A, requiring strict purity controls .

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